Daunorubicin
Overview
Description
Mechanism of Action
Target of Action
Daunorubicin, an anthracycline aminoglycoside, primarily targets DNA within the cell . It interacts with DNA by intercalation between base pairs . This interaction with DNA is crucial for its role as an antineoplastic agent .
Mode of Action
This compound exerts its effects by intercalating into DNA and inhibiting macromolecular biosynthesis . This intercalation prevents the progression of the enzyme topoisomerase II, which is responsible for relaxing supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere with the transcription of DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA synthesis. By intercalating into DNA, this compound inhibits the synthesis of DNA and RNA . This results in the inhibition of replication and transcription, thereby preventing the cell from dividing and growing .
Pharmacokinetics
Following intravenous injection, plasma levels of this compound decline rapidly, indicating rapid tissue uptake and concentration . Thereafter, plasma levels decline slowly with a half-life of 45 minutes in the initial phase and 18.5 hours in the terminal phase . This compound is primarily metabolized in the liver to daunorubicinol, an active metabolite .
Result of Action
The result of this compound’s action is the inhibition of DNA and RNA synthesis, which leads to cell death . By preventing the replication of DNA, this compound stops the growth of cancer cells in the body . This is why this compound is used in the treatment of various types of leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapy drugs can enhance the effectiveness of this compound. It is often used in combination with other drugs such as cytarabine for the treatment of acute myeloid leukemia . .
Biochemical Analysis
Biochemical Properties
Daunorubicin plays a crucial role in biochemical reactions by intercalating into DNA strands, thereby disrupting the function of topoisomerase II, an enzyme essential for DNA replication and transcription. This intercalation prevents the proper unwinding of the DNA helix, leading to the inhibition of macromolecular biosynthesis . This compound interacts with various biomolecules, including DNA, RNA, and proteins, forming complexes that inhibit the progression of the enzyme topoisomerase II . Additionally, this compound generates free radicals, which further damage cellular components and contribute to its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis (programmed cell death) in cancer cells by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to altered gene expression and cellular metabolism . This compound’s impact on cellular metabolism includes the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to its cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It intercalates into DNA, forming stable complexes that inhibit the activity of topoisomerase II, preventing the religation of DNA strands and leading to DNA breaks . This inhibition of topoisomerase II disrupts DNA replication and transcription, ultimately causing cell death . This compound also generates free radicals through redox cycling, which further damages cellular components, including lipids, proteins, and nucleic acids . Additionally, this compound can induce the activation of apoptotic pathways, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of less active metabolites . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause cumulative damage to cellular components, including DNA, proteins, and lipids . This cumulative damage can result in long-term effects on cellular function, such as impaired DNA repair mechanisms and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can cause severe toxic effects, including cardiotoxicity, nephrotoxicity, and myelosuppression . Studies in animal models have shown that this compound’s cardiotoxic effects are dose-dependent, with higher doses leading to increased risk of heart failure and other cardiovascular complications . Additionally, high doses of this compound can cause bone marrow suppression, leading to decreased production of blood cells and increased susceptibility to infections .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the enzymes carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3), into its active metabolite daunorubicinol . This metabolic conversion involves several steps, including carbonyl reduction, reductive glycosidic cleavage, O-demethylation, O-sulfation, and O-glucuronidation . The metabolites of this compound are then excreted through the bile and urine . The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature, but it also relies on active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound is distributed to various subcellular compartments, including the nucleus, mitochondria, and lysosomes . The distribution of this compound within cells is influenced by factors such as pH, membrane composition, and the presence of specific transporters . Additionally, this compound can accumulate in certain tissues, such as the heart and liver, leading to tissue-specific toxicities .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. Upon entering the cell, this compound rapidly accumulates in the nucleus, where it intercalates into DNA and inhibits topoisomerase II activity . This nuclear localization is essential for its cytotoxic effects, as it directly interferes with DNA replication and transcription . This compound can also localize to other subcellular compartments, such as the mitochondria and lysosomes, where it can induce oxidative stress and disrupt cellular homeostasis . The subcellular localization of this compound is influenced by factors such as its chemical structure, cellular uptake mechanisms, and interactions with specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunorubicin is synthesized through a series of chemical reactions starting from daunomycinone, which is derived from the fermentation of Streptomyces peucetius . The synthesis involves the glycosylation of daunomycinone with daunosamine, followed by various purification steps .
Industrial Production Methods: Industrial production of this compound typically involves the aerobic cultivation of Streptomyces bifurcus in an aqueous nutrient medium containing assimilable sources of carbon, nitrogen, and inorganic substances . The this compound formed during the culture is then separated and purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Daunorubicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride in methanol.
Substitution: Substitution reactions often involve the modification of the daunosamine moiety using alkylation under phase-transfer catalysis.
Major Products: The major products formed from these reactions include various this compound derivatives, which are often used for further chemical modifications .
Scientific Research Applications
Daunorubicin has a wide range of scientific research applications:
Comparison with Similar Compounds
Doxorubicin: Similar to daunorubicin but has an additional hydroxyl group, making it more effective in certain cancers.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to reduced cardiotoxicity.
Idarubicin: A synthetic derivative of this compound with increased lipophilicity, allowing for better cell membrane penetration.
Uniqueness: this compound is unique due to its specific structure, which allows it to intercalate DNA and inhibit topoisomerase II activity effectively . Its use as a starting material for the synthesis of other anthracyclines also highlights its importance in the pharmaceutical industry .
Properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-VGBVRHCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022883 | |
Record name | Daunorubicin | |
Source | EPA DSSTox | |
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Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthracycline antibiotic. An anticancer agent., Thin, red needles; [HSDB], Solid | |
Record name | DAUNOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Daunomycin | |
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URL | https://haz-map.com/Agents/2026 | |
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Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
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Boiling Point |
190 °C, decomposes | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
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Record name | DAUNORUBICIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
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Solubility |
Soluble in methyl alcohol, insoluble in chloroform and benzene., In water, 3.0X10+4 mg/L at 25 °C, 6.27e-01 g/L | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
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Record name | DAUNORUBICIN | |
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Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
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Vapor Pressure |
9.4X10-15 mm Hg at 25 °C | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
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Mechanism of Action |
Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes., Daunorubicin is an antineoplastic antibiotic. Daunorubicin has antimitotic and cytotoxic activity. Daunorubicin forms a complex with DNA by intercalation between base pairs. By stabilizing the complex between DNA and topoisomerase II, daunorubicin inhibits the activity of this enzyme, resulting in single-strand and double-strand breaks in DNA. Daunorubicin also may inhibit polymerase activity, affect regulation of gene expression, and be involved in free radical damage to DNA. Although daunorubicin is maximally cytotoxic in the S phase, the drug is not cycle-phase specific. Daunorubicin also has antibacterial and immunosuppressive properties., Anthracyclines are an important reagent in many chemotherapy regimes for treating a wide range of tumors. One of the primary mechanisms of anthracycline action involves DNA damage caused by inhibition of topoisomerase II. Enzymatic detoxification of anthracycline is a major critical factor that determines anthracycline resistance. Natural product, daunorubicin a toxic analogue of anthracycline is reduced to less toxic daunorubicinol by the AKR1B10, enzyme, which is overexpressed in most cases of smoking associate squamous cell carcinoma (SCC) and adenocarcinoma. In addition, AKR1B10 was discovered as an enzyme overexpressed in human liver, cervical and endometrial cancer cases in samples from uterine cancer patients. Also, the expression of AKR1B10 was associated with tumor recurrence after surgery and keratinization of squamous cell carcinoma in cervical cancer and estimated to have the potential as a tumor intervention target colorectal cancer cells (HCT-8) and diagnostic marker for non-small-cell lung cancer. This article presents the mechanism of daunorubicin action and a method to improve the effectiveness of daunorubicin by modulating the activity of AKR1B10., ... In the present study using the ATP depleting agents cyanide, azide, or dinitrophenol to inhibit energy dependent transport processes, /investigators/ observed even larger increases in daunorubicin accumulation than were seen with CsA. Similar patterns were seen in a wide range of P-gp negative human cancer cell lines. Also the observed cyanide effect did not correlate with the expression of mRNA for multidrug resistance-associated protein (MRP), the only other member of the ABC family of membrane transporters that is known to be capable of effluxing daunorubicin. Thse results suggest that daunorubicin accumulation in many cases of AML is modulated by one or more novel energy-dependent processes that are distinct from P-gp or MRP. /The authors/ speculate that this novel drug transport mechanism(s) may influence the response of AML patients to daunorubicin and other therapeutic agents., Inhibits DNA synthesis and blocks DNA-directed RNA polymerase. It can prevent cell division in doses that do not interfere with nucleic acid synthesis. | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
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Record name | DAUNORUBICIN | |
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Impurities |
Daunorubicinone, Daunorubicinol, 13-dihydrodaunorubicinone, Doxorubicin, For more Impurities (Complete) data for DAUNORUBICIN (6 total), please visit the HSDB record page. | |
Record name | DAUNORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |
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Color/Form |
Reddish needles, Thin, red needles | |
CAS No. |
20830-81-3 | |
Record name | DAUNOMYCIN | |
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Record name | Daunorubicin | |
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Record name | Daunorubicin [INN:BAN] | |
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Record name | Daunorubicin | |
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Record name | daunorubicin | |
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Record name | Daunorubicin | |
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Record name | Daunorubicin | |
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Record name | DAUNORUBICIN | |
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Record name | DAUNORUBICIN | |
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Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
208-209 °C, 208 - 209 °C | |
Record name | Daunorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00694 | |
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Record name | Daunorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.